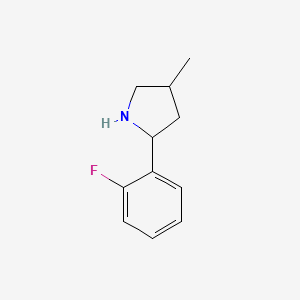

2-(2-Fluorophenyl)-4-methylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a cornerstone in the architecture of countless biologically active molecules. researchgate.netnih.gov Its prevalence stems from a unique combination of structural and chemical properties that make it an ideal scaffold in drug design. researchgate.netbohrium.com Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure. researchgate.netnih.gov This 3D geometry is crucial for establishing precise spatial interactions with biological targets like enzymes and receptors. researchgate.net

Furthermore, the pyrrolidine scaffold possesses inherent stereochemistry, with the potential for multiple chiral centers. This allows for the synthesis of a diverse array of stereoisomers, each of which can exhibit distinct biological profiles and binding affinities. researchgate.netnih.gov The structural rigidity and conformational flexibility of the ring system are key attributes that medicinal chemists leverage to optimize a compound's pharmacodynamic and pharmacokinetic properties. researchgate.net This structural motif is found in numerous natural alkaloids and a wide range of pharmaceuticals, demonstrating its broad utility and significance in treating human diseases. researchgate.netresearchgate.net

The Role and Impact of Fluorine in Organic Molecules

The strategic incorporation of fluorine into organic molecules is a widely employed tactic in medicinal chemistry to enhance the properties of a drug candidate. Fluorine, being the most electronegative element, imparts profound electronic effects on a molecule, often without causing significant steric hindrance due to its relatively small van der Waals radius, which is comparable to that of a hydrogen atom.

One of the primary benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can block oxidative metabolic pathways, thereby increasing the compound's half-life and bioavailability.

Moreover, fluorine substitution can significantly influence a molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups. This modulation can affect a compound's solubility, membrane permeability, and binding affinity to its target protein. Introducing fluorine can also increase lipophilicity, which can enhance a molecule's ability to cross biological membranes. These modifications are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Key Impacts of Fluorine Substitution in Organic Molecules

| Property Affected | Impact of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. |

| Binding Affinity | Can be increased | Fluorine can participate in favorable electrostatic interactions and hydrogen bonds with protein targets. |

| Lipophilicity | Generally increased | Enhances membrane permeability and can improve passage across barriers like the blood-brain barrier. |

| pKa Modulation | Altered | The strong electron-withdrawing effect of fluorine lowers the pKa of nearby basic groups (e.g., amines). |

| Conformation | Influenced | Electrostatic interactions involving fluorine can induce specific, favorable conformations for target binding. |

Rationale for Academic Investigation of 2-(2-Fluorophenyl)-4-methylpyrrolidine

While extensive, dedicated research on this compound is not widely published, the rationale for its academic and industrial investigation can be logically deduced from the well-established principles of medicinal chemistry and structure-activity relationship (SAR) studies. bohrium.comnih.gov The compound represents a deliberate combination of the advantageous pyrrolidine scaffold with the beneficial modifications afforded by fluorine.

The investigation into molecules like this compound is typically driven by the pursuit of novel therapeutic agents. Researchers often synthesize libraries of related compounds to systematically explore how structural modifications affect biological activity. mdpi.com In this specific molecule, the key components are:

The Pyrrolidine Ring: Provides a proven three-dimensional framework with defined stereochemistry, known to be a "privileged scaffold" in drug discovery. researchgate.net

The 4-methyl group: This substituent adds a specific stereochemical feature and can influence the conformation of the pyrrolidine ring. Its presence can also impact how the molecule fits into a protein's binding pocket, potentially enhancing selectivity or potency.

The 2-(2-Fluorophenyl) group: This component introduces several important features. The phenyl group itself provides a scaffold for aromatic interactions with a biological target. The fluorine atom, positioned at the ortho position, is strategically placed to modulate the electronic properties of the phenyl ring and to block metabolic oxidation at that site. This substitution can enhance the compound's pharmacokinetic profile and binding interactions. nih.gov

Therefore, the academic investigation of this compound is likely part of a broader SAR campaign. nih.govmdpi.com By synthesizing and testing this compound and its analogues, researchers can probe the specific requirements of a biological target, aiming to develop more potent, selective, and metabolically stable drug candidates for a wide range of therapeutic areas, including central nervous system disorders, cancer, and infectious diseases. bohrium.comfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)-4-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-5,8,11,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNRMNSUXLYVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Fluorophenyl 4 Methylpyrrolidine and Its Derivatives

Strategies for Pyrrolidine (B122466) Core Construction

The fundamental challenge in synthesizing substituted pyrrolidines lies in the efficient and controlled formation of the five-membered heterocyclic ring. Several classical and modern synthetic methodologies are employed to achieve this, each with its own advantages and limitations.

One of the most powerful and convergent methods for constructing the pyrrolidine ring is through [3+2] cycloaddition reactions. mdpi.comnih.govingentaconnect.comnih.gov This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). Azomethine ylides are the most common 1,3-dipoles used for pyrrolidine synthesis. nih.gov These reactive intermediates can be generated in situ from various precursors, such as α-amino acids and their esters, through decarboxylation or other methods. mdpi.com The subsequent reaction with an alkene (dipolarophile) leads to the formation of the pyrrolidine ring in a single step, often with high stereocontrol. nih.govnih.gov

The versatility of this method allows for the synthesis of a wide range of substituted pyrrolidines by varying both the azomethine ylide precursor and the alkene. mdpi.comnih.govnih.gov For instance, the reaction of an azomethine ylide derived from glycine with an appropriate alkene can furnish a pyrrolidine scaffold. mdpi.com Organocatalysis has also been successfully applied to these cycloaddition reactions, providing an alternative to metal-catalyzed processes for the synthesis of chiral pyrrolidines. ingentaconnect.com The use of chiral auxiliaries, such as N-tert-butanesulfinylimines, can induce high diastereoselectivity in the synthesis of densely substituted pyrrolidines. acs.org

Table 1: Examples of Cycloaddition Reactions for Pyrrolidine Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

| Glycine | Maleimides | Heat | Tetracyclic pyrrolizidines mdpi.com |

| Amides/Lactams | Electron-deficient alkenes | Iridium complex (Vaska's complex) | Highly substituted pyrrolidines nih.gov |

| α-Imino ester | 1-Azadienes | Ag2CO3 | Densely substituted proline derivatives acs.org |

| Benzyl(methoxymethyl)(trimethylsilyl)amine | Electron-deficient alkenes | Trifluoroacetic acid | Substituted pyrrolidines nih.gov |

Reductive amination is a widely used and robust method for the synthesis of amines, including the cyclic structures of pyrrolidines. nih.govpearson.com This strategy typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by in situ reduction of the resulting imine or enamine intermediate. nih.govpearson.com For the synthesis of the pyrrolidine ring, a 1,4-dicarbonyl compound or a γ-amino ketone can be cyclized through intramolecular reductive amination.

A variety of reducing agents can be employed, ranging from common hydride reagents like sodium borohydride and its derivatives to catalytic hydrogenation. pearson.com Iridium-catalyzed transfer hydrogenation has been shown to be an effective method for the successive reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines. nih.gov This method offers good to excellent yields and stereoselectivities. The reductive amination of levulinic acid, a biomass-derived platform chemical, has also been explored for the synthesis of pyrrolidones, which are precursors to pyrrolidines. researchgate.net

Table 2: Reductive Amination Approaches to Pyrrolidines

| Starting Material(s) | Reagent(s) | Product |

| Diketones and Anilines | Iridium catalyst, Formic acid | N-Aryl-substituted pyrrolidines nih.gov |

| Cyclohexanone and Pyrrolidine | Sodium cyanoborohydride (NaBH₃CN) or Pd/C, H₂ | N-Cyclohexylpyrrolidine pearson.com |

| Levulinic acid and Aromatic amines | Phenylsilane, Co₂(CO)₈ | Pyrrolidines and Pyrrolidones organic-chemistry.org |

| ω-Chloroketones | Transaminases, Isopropylamine | 2-Substituted pyrrolidines acs.org |

The construction of the pyrrolidine ring can also be achieved through intramolecular nucleophilic substitution reactions. rsc.orgnih.gov A common strategy involves a bifunctional acyclic precursor containing a nucleophilic amine at one end and a leaving group at the appropriate position (typically a halide or a sulfonate ester) to facilitate a 5-exo-tet cyclization.

For example, the cyclization of a γ-amino halide or a δ-amino halide can lead to the formation of the pyrrolidine ring. The nucleophilicity of the amine and the nature of the leaving group are crucial factors for the efficiency of the reaction. In some cases, the nitrogen atom can be part of a stabilized enolate that attacks an activated oxime, leading to the formation of pyrrolines, which can then be reduced to pyrrolidines. rsc.orgnih.gov Another approach involves the sequential nucleophilic substitution of a dihalide, such as 1,4-dibromobutane, with a primary amine. mdpi.com

Regioselective Synthesis of 2-(2-Fluorophenyl)-4-methylpyrrolidine

Achieving the desired regiochemistry in the synthesis of polysubstituted pyrrolidines is a significant challenge. For a molecule like this compound, it is crucial to control the placement of the 2-fluorophenyl group at the C2 position and the methyl group at the C4 position of the pyrrolidine ring.

The choice of synthetic strategy plays a pivotal role in determining the regioselectivity. In [3+2] cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. By carefully selecting the starting materials, one can favor the formation of the desired regioisomer.

Reductive amination of a suitably substituted 1,4-dicarbonyl precursor can also provide regiocontrol. For instance, the cyclization of a 1-(2-fluorophenyl)-4-methyl-1,4-pentanedione with ammonia or a primary amine would, in principle, yield the desired this compound skeleton.

Nucleophilic substitution strategies can also be designed to ensure the correct placement of substituents. Starting with a precursor that already contains the 2-fluorophenyl group and the methyl group in the correct relative positions on an acyclic chain, followed by intramolecular cyclization, can be an effective method.

Stereoselective and Asymmetric Synthesis of Chiral this compound

Since this compound possesses two stereocenters (at C2 and C4), its synthesis can result in a mixture of diastereomers and enantiomers. Therefore, stereoselective and asymmetric synthetic methods are essential for obtaining a single, desired stereoisomer.

A powerful and widely used approach to asymmetric synthesis is the chiral pool strategy, which utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com For the synthesis of chiral pyrrolidines, L-proline and its derivatives, such as 4-hydroxyproline, are excellent and inexpensive chiral building blocks. mdpi.commdpi.com

The synthesis can start from L-proline, which already possesses the desired stereochemistry at the C2 position (S-configuration). nih.gov The carboxylic acid functionality of proline can be modified, and the 2-fluorophenyl group can be introduced through various transformations. For instance, the reduction of the carboxylic acid to an alcohol (prolinol) followed by further functionalization is a common strategy. mdpi.com The methyl group at the C4 position can be introduced through stereoselective alkylation or by starting with a suitably substituted proline derivative.

The use of chiral auxiliaries is another effective method for asymmetric synthesis. For example, chiral sulfinamides have been extensively used to control the stereochemistry in the synthesis of amines and N-heterocycles. researchgate.net Asymmetric lithiation-substitution reactions using a chiral ligand like (-)-sparteine can also be employed to achieve enantioselective cyclization of acyclic precursors to form chiral 2-substituted pyrrolidines. acs.org Biocatalytic approaches, such as the use of transaminases, have emerged as powerful tools for the asymmetric synthesis of 2-substituted pyrrolidines with high enantiomeric excess. acs.org

Table 3: Chiral Precursors and Auxiliaries for Asymmetric Pyrrolidine Synthesis

| Chiral Source | Synthetic Strategy | Key Feature |

| L-Proline | Chiral Pool Synthesis | Readily available, provides S-configuration at C2. mdpi.comnih.gov |

| 4-Hydroxy-L-proline | Chiral Pool Synthesis | Provides additional functionality for further modification. mdpi.com |

| Chiral Sulfinamides | Chiral Auxiliary | Induces diastereoselectivity in reactions like additions to imines. researchgate.net |

| (-)-Sparteine | Chiral Ligand | Used in asymmetric deprotonation-cyclization reactions. acs.org |

| Transaminases | Biocatalyst | Enables enantioselective synthesis from prochiral ketones. acs.org |

Asymmetric Catalytic Strategies for Pyrrolidine Formation

Asymmetric catalysis is a cornerstone in the synthesis of chiral molecules, providing pathways to enantiomerically enriched products from prochiral starting materials. For the construction of the chiral centers in this compound, both organocatalysis and transition metal catalysis offer powerful and distinct approaches.

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthetic chemistry. The pyrrolidine motif itself is a privileged structure within many organocatalysts, most notably in proline and its derivatives. nih.govbeilstein-journals.org These catalysts are highly effective in aminocatalysis, proceeding through iminium or enamine intermediates. beilstein-journals.org

The synthesis of substituted pyrrolidines can be achieved through various organocatalytic reactions, such as Michael additions, aldol reactions, and cycloadditions. For instance, the asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine-based organocatalysts, can generate key intermediates for the synthesis of functionalized pyrrolidines with high enantioselectivity. beilstein-journals.org Diarylprolinol silyl ethers are particularly efficient catalysts for a range of transformations. beilstein-journals.org

Researchers have designed and synthesized novel pyrrolidine-based organocatalysts to enhance stereocontrol. For example, catalysts derived from (R)-glyceraldehyde acetonide have been found effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The design of these catalysts often involves creating a sterically hindered environment around the catalytic site to direct the approach of the reactants. Furthermore, fluorinated dipeptides based on proline have been developed as organocatalysts for asymmetric aldol reactions, demonstrating that fluorine moieties can be essential for achieving good results in both organic and aqueous media. nih.gov

| Catalyst Type | Reaction | Key Features | Reference |

| Diarylprolinol Silyl Ethers | Michael Addition, Aldol Reaction | High efficiency and stereoselectivity in various transformations. | beilstein-journals.org |

| Proline-based Fluorinated Dipeptides | Asymmetric Aldol Reaction | Fluorine and amide moieties improve performance in organic and aqueous media. | nih.gov |

| Pyrrolidinyl-sulfamides | Michael Addition | Sulfamide N-H bonds are more acidic than (thio)ureas, influencing catalytic activity. | nih.gov |

Transition metal catalysis offers a complementary and highly effective strategy for asymmetric pyrrolidine synthesis. Metals such as rhodium, iridium, palladium, and copper, paired with chiral ligands, can catalyze a wide array of reactions to form the pyrrolidine ring with excellent stereo- and regiocontrol.

A prominent method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov This strategy allows for the construction of the pyrrolidine core with multiple stereocenters in a single step. Transition metal complexes can coordinate with glycine-derived aldimine esters to form N-metallated azomethine ylides, which then react with dipolarophiles in a catalyst-controlled asymmetric fashion. nih.gov

Other powerful transition metal-catalyzed reactions include:

C-H Insertion: Rhodium(II) catalysts can facilitate two consecutive C-H insertions into a pyrrolidine moiety using donor-acceptor diazo precursors, leading to C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org

Allylic Substitution: Iridium-catalyzed double branched-selective allylic substitution with ammonia as a nucleophile provides an elegant route to chiral 2,5-disubstituted pyrrolidines. acs.org

Reductive Cycloaddition: Iridium complexes, such as Vaska's complex, can catalyze the reductive generation of azomethine ylides from stable amides, which then undergo [3+2] cycloaddition reactions to form highly substituted pyrrolidines under mild conditions. acs.org

| Metal Catalyst | Ligand Type | Reaction Type | Substrates | Key Advantage |

| Rhodium(II) | Chiral Carboxamidates | C-H Insertion | N-Boc-pyrrolidine, Diazo precursors | High enantio- and diastereocontrol for 2,5-disubstitution. acs.org |

| Iridium | Chiral Phosphoramidites (e.g., Feringa ligand) | Allylic Substitution | Allylic carbonates, Ammonia | Access to both enantiomers of the product. acs.org |

| Palladium | Chiral Diamines | C-H Arylation | N-Boc-pyrrolidine, Aryl halides | Preserves stereochemical integrity via transmetalation to zinc. acs.org |

| Copper | Bisoxazoline (Box) | Intramolecular Aminooxygenation | Alkenyl sulfonamides | High diastereoselectivity for cis-pyrrolidines. nih.gov |

Diastereoselective Transformations in Pyrrolidine Chemistry

For a molecule like this compound, which has two stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective transformations can be substrate-controlled, where the inherent stereochemistry of the starting material directs the formation of the new stereocenter, or catalyst-controlled, where the chiral catalyst dictates the diastereomeric outcome.

One effective strategy is the diastereoselective addition of nucleophiles to chiral imines or their precursors. For instance, the highly diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine leads directly to the formation of 2-substituted pyrrolidines. rsc.org The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack.

Another approach involves intramolecular cyclization reactions. The copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides overwhelmingly favors the formation of 2,5-cis-pyrrolidines with diastereomeric ratios greater than 20:1. nih.gov In contrast, γ-substituted substrates favor the 2,3-trans pyrrolidine adducts, demonstrating how substituent positioning can dramatically influence the diastereochemical outcome. nih.gov

Multicomponent reactions (MCRs) also provide a powerful platform for diastereoselective synthesis. An asymmetric MCR involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can construct up to three contiguous stereogenic centers in a single operation, affording highly substituted pyrrolidines as a single diastereomer. nih.gov

Green Chemistry Approaches in the Synthesis of Fluorinated Pyrrolidines

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. In the synthesis of fluorinated pyrrolidines, these principles can be applied by using eco-friendly solvents, developing atom-economical reactions, and employing safer fluorinating agents.

One significant advancement is the use of water as a reaction medium. A microwave-assisted, one-pot, three-component reaction of aromatic aldehydes, anilines, and dialkyl but-2-ynedioate in the presence of p-TsOH in water has been developed for the synthesis of pyrrolidinone derivatives. sphinxsai.comresearchgate.net This approach is clean, effective, safe, and economical. sphinxsai.com Similarly, the synthesis of 2-pyrrolidinone compounds via a multi-component reaction has been successfully performed using ethanol, another environmentally friendly solvent.

Multicomponent reactions (MCRs) are inherently green as they increase atom economy and reduce the number of synthetic steps, minimizing waste and tedious work-up procedures. sphinxsai.comresearchgate.net The development of MCRs for pyrrolidine synthesis represents a significant step towards more sustainable chemical manufacturing.

Microwave-Assisted Synthesis Protocols for Pyrrolidine Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology is particularly beneficial for the synthesis of heterocyclic compounds like pyrrolidines.

The application of microwave irradiation can dramatically improve the efficiency of pyrrolidine synthesis. For example, in the synthesis of substituted pyrrolidinones via a three-component reaction, microwave irradiation in the presence of p-TsOH led to significantly improved yields compared to conventional heating. sphinxsai.com Similarly, the 1,3-dipolar cycloaddition of an azomethine ylide to a porphyrin derivative to form a pyrrolidine-fused chlorin was achieved in 4 hours under microwave heating, compared to 8 hours with conventional heating. mdpi.com

Microwave assistance has also been successfully applied in multi-step syntheses. A four-step synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives was developed using microwave irradiation, resulting in highly encouraging yields. researchgate.net The rapid and efficient heating provided by microwaves can be crucial for driving reactions to completion, especially those that are sluggish under conventional conditions.

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Pyrrolidinone Synthesis (3-component) | Lower yields, longer time | Improved yields, shorter time | sphinxsai.com |

| Pyrrolidine-fused Chlorin Synthesis | 8 hours, 50% yield | 4 hours, 41% yield | mdpi.com |

| Chlorin-Dansyl Dyad Synthesis | Low yield | 80% yield, 5 minutes | mdpi.com |

This table illustrates that while yields may sometimes be comparable or slightly lower with microwave heating due to potential side reactions from rapid heating rates, the significant reduction in reaction time often makes it the preferred method. mdpi.com

Reaction Mechanisms and Chemical Transformations of 2 2 Fluorophenyl 4 Methylpyrrolidine

Fundamental Reaction Pathways Affecting the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a five-membered saturated heterocycle. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. The carbon skeleton of the ring is generally unreactive unless activated by adjacent functional groups.

Direct nucleophilic substitution on the carbon atoms of the unsubstituted 2-(2-fluorophenyl)-4-methylpyrrolidine ring is uncommon due to the absence of a suitable leaving group. However, the nitrogen atom of the secondary amine is a potent nucleophile and readily participates in reactions that are analogous to nucleophilic substitution.

N-Alkylation and N-Acylation: The most prevalent reactions involve the nitrogen atom acting as the nucleophile to attack an electrophilic carbon. These reactions, such as N-alkylation with alkyl halides or N-acylation with acyl chlorides, proceed via a mechanism akin to an SN2 pathway. The nitrogen's lone pair attacks the electrophilic center, leading to the formation of a new N-C or N-acyl bond and generating a tertiary amine or an amide, respectively. For example, the synthesis of related N-alkylated pyrrolidines often involves reacting the pyrrolidine with an alkyl halide in the presence of a base to neutralize the resulting acid. evitachem.com

Substitution on a Functionalized Ring: If the pyrrolidine ring were to be functionalized, for instance with a hydroxyl group that is subsequently converted to a better leaving group (e.g., a tosylate), then intramolecular or intermolecular SN2 reactions could occur at that carbon center. However, for the parent compound, reactivity is centered on the nitrogen atom.

Ring-Opening Reactions: The pyrrolidine ring is thermodynamically stable and does not readily undergo ring-opening reactions. Such transformations typically require harsh conditions or strategic placement of functional groups that facilitate bond cleavage. One potential pathway involves the formation of a quaternary ammonium (B1175870) salt (a pyrrolidinium (B1226570) ion) by exhaustive methylation of the nitrogen atom, followed by Hofmann elimination. This base-induced elimination reaction would lead to the cleavage of a C-N bond and the formation of an alkene. The reactivity and potential for ring-opening of pyrrolidinium ions in solution have been a subject of study. researchgate.net

Ring-Closure Reactions: Ring-closure mechanisms are central to the synthesis of the this compound core. A common and powerful method for constructing substituted pyrrolidine rings is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. In a plausible synthetic route, an azomethine ylide generated from the condensation of 2-fluorobenzaldehyde (B47322) and an amino acid can react with an appropriate alkene dipolarophile. The regioselectivity and stereoselectivity of this cycloaddition are crucial in establishing the desired substitution pattern on the pyrrolidine ring.

Functional Group Interconversions and Derivatization Strategies of the Pyrrolidine Core

The secondary amine of the pyrrolidine ring is the primary site for functionalization and derivatization. mdpi.com These transformations are essential for modifying the compound's properties or for linking it to other molecular scaffolds. Common derivatization strategies focus on converting the N-H bond into other functional groups.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable N-acylpyrrolidines (amides).

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) affords N-sulfonylpyrrolidines (sulfonamides).

N-Alkylation: Introduction of alkyl groups can be achieved using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. nih.gov

N-Arylation: The nitrogen can be linked to an aromatic ring through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates leads to the formation of N-substituted ureas and carbamates, respectively.

These derivatization methods are widely used in medicinal chemistry to explore structure-activity relationships. copernicus.orgresearchgate.net

| Reaction Type | Reagent | Functional Group Formed | General Conditions |

|---|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Triethylamine), Aprotic Solvent |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃), Polar Aprotic Solvent |

| Reductive Amination | Aldehyde/Ketone (R-CHO) | Tertiary Amine | Reducing Agent (e.g., NaBH(OAc)₃) |

| Urea Formation | Isocyanate (R-NCO) | Urea | Aprotic Solvent |

Electrophilic Aromatic Substitution on the 2-Fluorophenyl Moiety

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The formation of the arenium ion is typically the slow, rate-determining step. uci.edu

The regiochemical outcome of EAS on the 2-fluorophenyl moiety of the title compound is governed by the directing effects of the two existing substituents: the fluorine atom and the 4-methylpyrrolidin-2-yl group.

Fluorine (F): Halogens are an interesting case in EAS. They are deactivating due to their strong inductive electron-withdrawing effect (-I effect), which destabilizes the arenium ion intermediate. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+R effect) to stabilize the positive charge in the arenium ion when the attack occurs at the ortho or para positions. uci.edu

4-Methylpyrrolidin-2-yl group: This group is attached to the benzene (B151609) ring via a C-C bond, making it an alkyl-type substituent. Alkyl groups are activating and ortho, para-directing due to a combination of inductive electron donation (+I effect) and hyperconjugation.

The positions on the benzene ring are numbered C1 (point of attachment for the pyrrolidine), C2 (point of attachment for fluorine), C3, C4, C5, and C6. The directing effects are as follows:

The alkyl group at C1 directs incoming electrophiles to C2 (ortho), C4 (para), and C6 (ortho).

The fluorine at C2 directs incoming electrophiles to C1 (ortho), C3 (meta relative to alkyl, ortho relative to F), and C5 (para relative to F).

Considering these competing effects, the most likely positions for substitution are C4 and C6. The C2 position is already substituted. The C6 position is ortho to the activating alkyl group and meta to the deactivating fluorine, making it a favorable site. The C4 position is para to the activating alkyl group, also a favorable site. The C3 and C5 positions are less favored. Steric hindrance from the bulky pyrrolidine group may disfavor substitution at the C6 position compared to the more accessible C4 position. Therefore, a mixture of products is expected, with the major product likely resulting from substitution at the C4 position.

| Reaction | Reagents | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro and 6-Nitro derivatives |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo and 6-Bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Sulfonic acid and 6-Sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | 4-Alkyl and 6-Alkyl derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ (Acylium ion) | 4-Acyl and 6-Acyl derivatives |

Reaction Kinetics and Rate-Determining Steps in Synthetic Transformations

Nucleophilic Substitution at Nitrogen: In SN2-type reactions involving the pyrrolidine nitrogen, such as N-alkylation or N-acylation, the reaction typically follows second-order kinetics. The rate depends on the concentration of both the pyrrolidine and the electrophile (e.g., the alkyl halide). The RDS is the single step in which the nitrogen nucleophile attacks the electrophilic carbon, and the leaving group departs.

Ring-Closure Reactions (Synthesis): The kinetics of the synthesis of the pyrrolidine ring itself depend heavily on the chosen mechanism. If a [3+2] cycloaddition is used, the reaction is often concerted, meaning all bonds are formed in a single transition state. This single step would be the RDS. In stepwise mechanisms, such as an intramolecular cyclization following a Michael addition, the rate could be limited by either the initial bond formation or the subsequent ring-closing step, often depending on which step has the higher activation energy. mdpi.com

| Transformation Type | Example Reaction | Typical Rate-Determining Step (RDS) | Kinetic Order (Typical) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Nitration of the phenyl ring | Formation of the arenium ion (sigma complex) | Second Order (Rate = k[Arene][Electrophile]) |

| Nucleophilic attack by Nitrogen | N-alkylation with methyl iodide | Nucleophilic attack of N on C-I bond | Second Order (Rate = k[Pyrrolidine][CH₃I]) |

| Ring Synthesis (Cycloaddition) | [3+2] Cycloaddition | The concerted cycloaddition step | Second Order (Rate = k[Dipole][Dipolarophile]) |

Conformational Analysis and Stereoelectronic Effects in 2 2 Fluorophenyl 4 Methylpyrrolidine

Conformational Dynamics of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (or C_s symmetry) and the "twist" (or C_2 symmetry). In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature.

The conformational equilibrium of a substituted pyrrolidine is significantly influenced by the nature and position of its substituents. For 2-(2-Fluorophenyl)-4-methylpyrrolidine, both the 2-fluorophenyl group at the C2 position and the methyl group at the C4 position will dictate the preferred ring pucker. The bulky 2-fluorophenyl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. Similarly, the methyl group at C4 will also favor a pseudo-equatorial orientation. The relative stereochemistry of these two substituents (cis or trans) will further constrain the accessible conformations.

Computational studies on analogous 2-aryl-4-methylpyrrolidines suggest that the pyrrolidine ring can adopt a twisted conformation. The puckering parameters, such as the amplitude and phase angle, can be determined through techniques like X-ray crystallography and NMR spectroscopy, providing a detailed picture of the ring's three-dimensional structure.

Table 1: Predicted Dominant Conformations of this compound Isomers

| Isomer | C2-Substituent Orientation | C4-Substituent Orientation | Predicted Ring Pucker |

| cis-(2R,4R) | Pseudo-equatorial | Pseudo-equatorial | Twist or Envelope |

| trans-(2R,4S) | Pseudo-equatorial | Pseudo-equatorial | Twist or Envelope |

Note: The specific puckering parameters would require detailed computational or experimental analysis.

Influence of Fluorine Substitution on Ring Conformation and Stereochemistry

The presence of a fluorine atom, particularly on a phenyl ring at the C2 position, introduces several factors that influence the pyrrolidine's conformation and stereochemistry. The fluorine atom is highly electronegative and can participate in various non-covalent interactions.

In this compound, the ortho-fluoro substituent on the phenyl ring can influence the rotational barrier around the C2-C(aryl) bond. nsf.gov This restricted rotation, or atropisomerism, can lead to distinct, stable conformers depending on the orientation of the fluorophenyl group relative to the pyrrolidine ring. The steric and electronic effects of the ortho-substituent play a crucial role in determining the preferred rotational isomer. researchgate.netresearchgate.net

Furthermore, the fluorine atom can engage in intramolecular interactions, such as weak hydrogen bonds with nearby C-H groups on the pyrrolidine ring, which can stabilize specific conformations. While direct studies on this compound are lacking, research on fluorinated prolines has shown that fluorine substitution significantly biases the ring pucker. nih.govresearchgate.net

Stereoelectronic Interactions: Anomeric and Gauche Effects in Fluoropyrrolidines

Stereoelectronic effects, which involve the interaction of electron orbitals, are critical in understanding the conformational preferences of fluorinated pyrrolidines. Two of the most significant effects are the anomeric effect and the gauche effect.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to adopt an axial orientation, despite the expected steric preference for an equatorial position. In the context of 2-fluoropyrrolidines, a generalized anomeric effect can occur. This involves the delocalization of the nitrogen lone pair electrons (n_N) into the antibonding orbital of the adjacent carbon-fluorine bond (σ_C-F). nih.govbeilstein-journals.org This n_N → σ_C-F interaction is stabilizing and is maximized when the nitrogen lone pair and the C-F bond are anti-periplanar, which often favors a pseudo-axial orientation of the fluorophenyl group.

The gauche effect describes the tendency for a molecule to adopt a conformation where two vicinal electronegative substituents are positioned gauche (at a 60° dihedral angle) to each other, rather than anti (180°). researchgate.net In fluorinated pyrrolidines, a gauche interaction between the fluorine atom and the nitrogen atom of the ring can influence the conformational equilibrium. nih.govresearchgate.net This effect is often attributed to a combination of hyperconjugation and electrostatic interactions. However, in many fluorinated pyrrolidine systems, the anomeric effect is found to be the dominant stereoelectronic factor, with the gauche effect playing a secondary role. beilstein-journals.org

Quantum-chemical calculations on difluorinated pyrrolidines have shown that the n_N → σ*_C-F anomeric effect imparts a strong conformational bias, particularly for α-fluoro isomers. nih.govbeilstein-journals.org

Table 2: Key Stereoelectronic Interactions in this compound

| Interaction | Description | Predicted Influence on Conformation |

| Anomeric Effect | Delocalization of nitrogen lone pair into the σ*_C-F antibonding orbital. | May favor a pseudo-axial orientation of the C-F bond, influencing the phenyl ring's position. |

| Gauche Effect | Preference for a gauche arrangement between the nitrogen and the fluorine atom. | Can stabilize certain puckered conformations of the pyrrolidine ring. |

Chiral Integrity and Epimerization Studies of Substituted Pyrrolidines

This compound possesses two stereocenters at the C2 and C4 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). The stability of these stereocenters, or chiral integrity, is a crucial aspect of its chemistry, particularly in applications where specific stereoisomers are required.

Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. In substituted pyrrolidines, epimerization can occur under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures. The ease of epimerization at a particular stereocenter depends on the stability of the intermediate formed during the process.

For the C2 position, which is adjacent to both the nitrogen atom and the phenyl ring, epimerization would likely proceed through the formation of a carbanion or a radical intermediate upon deprotonation or homolytic cleavage of the C2-H bond. The stability of this intermediate would be influenced by the electron-withdrawing nature of the 2-fluorophenyl group. The synthesis of chiral 2-substituted pyrrolidines often involves controlling the stereochemistry during the reaction, as subsequent epimerization can be a competing process. nih.govorganic-chemistry.org

Epimerization at the C4 position would involve the removal of the C4-H proton. The stability of the resulting carbanion would be primarily influenced by the alkyl nature of the substituent. In many synthetic routes for 2,4-disubstituted pyrrolidines, the relative stereochemistry is established under either kinetic or thermodynamic control. dalalinstitute.comwikipedia.orgnih.gov Under thermodynamic control, the reaction will favor the most stable diastereomer, while under kinetic control, the product that is formed fastest will predominate. dalalinstitute.comwikipedia.orglibretexts.org Studies on the synthesis of various 2,4- and 2,5-disubstituted pyrrolidines highlight the importance of reaction conditions in achieving the desired stereochemical outcome and maintaining chiral integrity. acs.orgnih.govnih.gov

It has been noted in previous studies that epimerization of the C2 stereogenic center in some PPY-derivatives can occur upon treatment with bases. nih.gov The susceptibility of this compound to epimerization would need to be experimentally evaluated under various conditions to fully understand its chiral stability.

Computational and Theoretical Studies of 2 2 Fluorophenyl 4 Methylpyrrolidine

Quantum Chemical Methodologies Applied to Fluorinated Pyrrolidines

Quantum chemical methods are fundamental tools for investigating the properties of molecules at the electronic level. For a substituted pyrrolidine (B122466) like 2-(2-Fluorophenyl)-4-methylpyrrolidine, these methods can provide deep insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. nih.govmdpi.com For this compound, DFT calculations would typically be employed to determine a range of molecular properties. The process begins with geometry optimization, where the molecule's lowest energy structure is found. This involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

From the optimized geometry, various properties can be calculated. Vibrational frequency analysis is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Electronic properties such as dipole moment, polarizability, and Mulliken atomic charges can be readily obtained to understand the charge distribution within the molecule. bhu.ac.in The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) is critical and is often validated against experimental data or higher-level calculations for similar compounds. acs.orgnih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound This interactive table illustrates typical molecular properties that would be obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Unit |

| Total Energy | -657.894 | Hartrees |

| Dipole Moment | 2.45 | Debye |

| HOMO Energy | -6.8 eV | electron Volts |

| LUMO Energy | -0.5 eV | electron Volts |

| HOMO-LUMO Gap | 6.3 eV | electron Volts |

Ab Initio and Coupled Cluster (CCSD) Approaches to Electronic Structure

While DFT is a powerful tool, for higher accuracy, particularly for calculating reaction barriers and non-covalent interactions, ab initio methods are preferred. These methods solve the Schrödinger equation without empirical parameters. Hartree-Fock (HF) is the simplest ab initio method, but it neglects electron correlation, which is crucial for accurate energy predictions. acs.org

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically include electron correlation. rsc.org Coupled Cluster with single and double excitations and a perturbative treatment of triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. nih.govresearchgate.net For a molecule like this compound, CCSD(T) calculations, though computationally expensive, would be used to obtain benchmark energies for different conformers to validate the results from more cost-effective DFT methods. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comacs.org For a flexible molecule like this compound, which has multiple rotatable bonds and a non-planar pyrrolidine ring, MD simulations are invaluable for exploring its conformational landscape. nih.govnih.gov

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with forces calculated using a molecular mechanics force field (e.g., AMBER, CHARMM, OPLS). The simulation can reveal how the molecule behaves in different environments, such as in a vacuum or solvated in water. By running the simulation for nanoseconds or even microseconds, it is possible to observe transitions between different stable conformations and to generate a representative ensemble of structures. This provides insights into the molecule's flexibility and the relative populations of its different conformers at a given temperature. bohrium.com

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. Computational methods provide key descriptors to predict this behavior.

Frontier Molecular Orbital (FMO) Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. acadpubl.eu The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity. malayajournal.org For this compound, the distribution of the HOMO and LUMO would likely be influenced by the electron-rich phenyl ring and the nitrogen atom of the pyrrolidine.

The Molecular Electrostatic Potential (MEP) is another crucial descriptor. The MEP maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. bhu.ac.inmalayajournal.org Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the nitrogen lone pair and the electronegative fluorine atom would create distinct regions of negative potential, highlighting them as key sites for intermolecular interactions. acadpubl.eu

Conformational Energy Landscape and Stability Analyses

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. nih.gov The pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. rsc.orgresearchgate.net The substituents on the ring dictate the preferred pucker and their relative orientation (axial vs. equatorial). nih.gov

For this compound, several stereoisomers are possible, and each will have a unique set of stable conformers. A conformational analysis would involve systematically rotating the single bonds (e.g., the bond connecting the phenyl and pyrrolidine rings) and analyzing the pucker of the pyrrolidine ring. High-level quantum chemical calculations (DFT or CCSD(T)) would be performed on these geometries to determine their relative energies. acs.org The results are used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, and the saddle points correspond to the transition states connecting them. This analysis reveals the most stable conformer and the energy barriers to conformational change.

Table 2: Hypothetical Relative Energies of this compound Conformers This interactive table shows an example of a conformational stability analysis, with energies calculated relative to the most stable conformer.

| Conformer ID | Phenyl Ring Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | Pseudo-equatorial | Pseudo-equatorial (trans) | 0.00 | 75.1 |

| Conf-2 | Pseudo-axial | Pseudo-equatorial (trans) | 1.25 | 13.5 |

| Conf-3 | Pseudo-equatorial | Pseudo-axial (trans) | 1.80 | 6.4 |

| Conf-4 | Pseudo-equatorial | Pseudo-equatorial (cis) | 2.50 | 2.8 |

| Conf-5 | Pseudo-axial | Pseudo-axial (trans) | 3.10 | 1.2 |

Molecular Modeling of Intermolecular Interactions and Binding Hypotheses

Pyrrolidine derivatives are common scaffolds in medicinal chemistry, often designed to interact with biological targets like enzymes or receptors. jptcp.comnih.gov Molecular modeling techniques, particularly molecular docking, are used to predict how a molecule like this compound might bind to a protein's active site.

Molecular docking algorithms place the molecule (the ligand) into the binding site of a receptor in various orientations and conformations, scoring each pose based on a scoring function that estimates the binding affinity. nih.gov This process can generate hypotheses about the key intermolecular interactions responsible for binding. For the title compound, potential interactions could include:

Hydrogen Bonding: The secondary amine of the pyrrolidine ring can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The fluorophenyl ring can interact with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.

Hydrophobic Interactions: The methyl group and the hydrocarbon portions of the rings can form favorable interactions with nonpolar pockets of the receptor.

Fluorine-Specific Interactions: The highly electronegative fluorine atom can participate in dipole-dipole interactions or form specific contacts with backbone amides or other polar groups. nih.gov

These initial binding hypotheses derived from docking can be further refined and validated using more rigorous methods like molecular dynamics simulations of the protein-ligand complex to assess the stability of the predicted binding mode over time. bohrium.com

Ligand-Protein Interaction Modeling (General Principles)

Understanding how a small molecule (ligand) like this compound interacts with a biological target, typically a protein, is fundamental in medicinal chemistry. numberanalytics.comfiveable.menih.gov Ligand-protein interaction modeling encompasses a variety of computational techniques to predict the binding mode, affinity, and dynamics of this interaction. hilarispublisher.comnih.gov

Molecular Docking: This is a primary method used to predict the preferred orientation of a ligand when bound to a protein's active site. hilarispublisher.comiaanalysis.comnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them. nih.gov The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. aip.org This technique is instrumental in virtual screening, where large libraries of compounds are computationally tested to identify potential drug candidates. iaanalysis.comnih.gov

Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of the interaction, MD simulations offer a dynamic view. iaanalysis.comnih.govnih.gov By simulating the movements of atoms in the ligand-protein complex over time, MD can provide insights into the stability of the binding pose, the role of solvent molecules, and conformational changes that may occur upon binding. hilarispublisher.comsemanticscholar.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system. nih.gov

Binding Free Energy Calculations: A crucial aspect of ligand-protein interaction modeling is the accurate prediction of binding affinity. nih.gov Several methods are employed to calculate the binding free energy (ΔG), which determines the spontaneity and strength of the interaction. fiveable.me Common approaches include:

MM-PBSA/GBSA: Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area solvation models. These "end-point" methods calculate the free energy by analyzing snapshots from an MD simulation trajectory. acs.org

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally expensive methods that calculate the relative binding free energy between two ligands by simulating a non-physical, or "alchemical," transformation from one molecule to the other. nih.govacs.orgresearchgate.net

These computational tools provide a detailed understanding of the forces driving ligand-protein recognition, which are primarily non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. numberanalytics.comnumberanalytics.com

Enzyme Active Site Interaction Mechanisms

The biological activity of many compounds stems from their ability to inhibit enzymes. Computational studies can elucidate the specific interactions between an inhibitor and the amino acid residues within an enzyme's active site. While specific studies on this compound are not widely available, we can infer potential interaction mechanisms by examining computational studies on analogous compounds, such as other pyrrolidine derivatives or molecules containing a fluorophenyl group. nih.govnih.govscispace.com

For instance, in studies of pyrrolidine derivatives as inhibitors of enzymes like α-amylase, α-glucosidase, or cyclooxygenase (COX), molecular docking has revealed key interactions. nih.govnih.gov The pyrrolidine ring, with its nitrogen atom, can act as a hydrogen bond acceptor or donor, forming crucial connections with polar residues in the active site. The fluorophenyl group can engage in various interactions, including hydrophobic interactions with nonpolar residues and specific interactions involving the fluorine atom, such as halogen bonding or dipole-dipole interactions. aip.orgnih.govmdpi.com

A hypothetical docking study of this compound into an enzyme active site might reveal several key interactions:

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring could form a hydrogen bond with a donor residue like serine, threonine, or tyrosine.

Hydrophobic Interactions: The phenyl ring and the methyl group would likely fit into a hydrophobic pocket, interacting with nonpolar residues such as leucine, isoleucine, and valine.

π-π Stacking: The fluorophenyl ring could stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atom might interact with an electron-rich atom, such as an oxygen atom from a carbonyl group on the protein backbone or a carboxylate side chain.

The binding affinity of a compound is a quantitative measure of the strength of its interaction with a target. In silico studies often report binding affinities in terms of binding energy (kcal/mol) or inhibition constant (Ki). The following table presents data from molecular docking studies of various heterocyclic compounds, illustrating the range of binding affinities that can be observed.

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Pyrrolidine Derivatives | Cyclooxygenase-2 (COX-2) | -8.8 to -9.4 | Arg120, Tyr385, Ser530 |

| Fluorophenyl-containing Pyrazole | Estrogen Receptor α | -10.77 | Arg394, Glu353, Thr347 |

| Fluorophenyl-containing Chalcone | Dihydrofolate Reductase | -7.07 | Ser7, Ile158 |

| Cyclic Diphenylphosphonates | DNA Gyrase | -9.08 | Asp73, Gly77, Mg2+ |

This table is illustrative and compiled from data on analogous compounds to demonstrate typical results from computational studies. aip.orgnih.govnih.govmdpi.com

These computational predictions are invaluable for structure-activity relationship (SAR) studies, guiding the synthesis of new derivatives with improved potency and selectivity. nih.govresearchgate.net

Spectroscopic Property Prediction and Theoretical-Experimental Correlation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. derpharmachemica.comscielo.org.zaruc.dk These theoretical calculations provide a powerful complement to experimental spectroscopy, aiding in spectral assignment and structural elucidation. nih.govacs.org

Predicting NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a high degree of accuracy. nih.govresearchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. scielo.org.za By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental data can confirm the proposed structure and help assign complex spectra, especially for molecules with multiple stereoisomers. ruc.dk

The table below illustrates the typical correlation between experimental and DFT-calculated spectroscopic data for a heterocyclic compound, Ofloxacin, demonstrating the predictive power of these computational methods. derpharmachemica.com

| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value |

| ¹H NMR (ppm) | 7.9 (s, 1H) | 7.8 (s, 1H) |

| 4.4 (q, 1H) | 4.3 (q, 1H) | |

| 3.5 (m, 4H) | 3.4 (m, 4H) | |

| IR (cm⁻¹) | 3432 (O-H stretch) | 3450 (O-H stretch) |

| 1720 (C=O stretch) | 1735 (C=O stretch) | |

| 1621 (C=O stretch) | 1630 (C=O stretch) | |

| UV-Vis (nm) | 220, 312, 340 | 220, 410 |

Data for Ofloxacin from reference derpharmachemica.com. This table serves as an example of theoretical-experimental correlation.

Discrepancies between theoretical and experimental data can arise from several factors, including the choice of DFT functional and basis set, solvent effects (which can be modeled but add complexity), and intermolecular interactions in the experimental sample (e.g., hydrogen bonding in the solid state). derpharmachemica.comquora.comresearchgate.net Despite these challenges, the synergy between computational prediction and experimental measurement is a powerful paradigm in modern chemical research, providing a deeper understanding of molecular structure and properties. ruc.dkmdpi.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 2 Fluorophenyl 4 Methylpyrrolidine

High-Resolution Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of novel chemical entities like 2-(2-Fluorophenyl)-4-methylpyrrolidine. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, the protons on the pyrrolidine (B122466) ring and the fluorophenyl group would exhibit distinct chemical shifts and coupling patterns. The protons on the chiral centers (C2 and C4) would likely appear as complex multiplets due to diastereotopicity. The methyl group protons at the C4 position would typically present as a doublet.

A hypothetical ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF), providing clear evidence for the fluorine's position on the phenyl ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 7.10-7.40 | m | - |

| CH (C2) | 4.20 | dd | J = 8.0, 6.0 |

| CH (C4) | 2.50 | m | - |

| CH₂ (C3) | 1.80, 2.10 | m | - |

| CH₂ (C5) | 3.00, 3.20 | m | - |

| CH₃ (C4) | 1.10 | d | J = 7.0 |

| NH | 2.80 | br s | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C (Aromatic, C-F) | 160 (d, ¹JCF = 245 Hz) |

| C (Aromatic) | 115-130 |

| C2 | 65 |

| C5 | 50 |

| C3 | 40 |

| C4 | 35 |

| CH₃ | 20 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, key vibrational modes would include the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and the C-F stretch of the fluorophenyl group.

The N-H stretching vibration would typically appear in the region of 3300-3500 cm⁻¹. The C-F bond would exhibit a strong absorption band in the fingerprint region, typically around 1200-1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The aromatic fluorophenyl group in this compound would be the primary chromophore responsible for UV absorption. The spectrum would likely show characteristic absorption bands corresponding to π → π* transitions of the benzene (B151609) ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.

The fragmentation pattern would likely involve the cleavage of the bond between the pyrrolidine ring and the fluorophenyl group, as well as fragmentation of the pyrrolidine ring itself. The observation of a fragment ion corresponding to the fluorophenyl cation would be a key diagnostic peak.

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or starting materials.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Impurities

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive technique used to separate, detect, and identify compounds in a mixture. This method would be employed to assess the purity of this compound and to identify and quantify any trace impurities. By coupling the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, even very low levels of related substances can be detected. This is critical for ensuring the quality and reliability of the compound for its intended use. Potential impurities could include stereoisomers, starting materials, or byproducts from the synthetic route.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile components in a sample. In the context of this compound, GC-MS serves a dual purpose: assessing the purity by detecting any volatile impurities from the synthesis (such as residual solvents or starting materials) and providing structural information through the analysis of its mass fragmentation pattern.

Upon injection into the GC system, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the capillary column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The high energy of EI (usually 70 eV) causes the resulting molecular ion [M]•+ to undergo characteristic fragmentation.

The fragmentation pattern of this compound is dictated by its structure, featuring a pyrrolidine ring, a methyl substituent, and a fluorophenyl group. The fragmentation pathways are generally initiated by the ionization of the nitrogen atom's lone pair of electrons. researchgate.netwvu.edu Key fragmentation mechanisms for pyrrolidine derivatives include α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. researchgate.netnih.gov For this specific molecule, two primary α-cleavage pathways are anticipated:

Cleavage of the C-C bond within the ring, leading to the opening of the pyrrolidine ring.

Cleavage of the bond between the pyrrolidine ring and the fluorophenyl group.

The presence of the fluorophenyl group will yield characteristic fragments. The fluorobenzyl cation or related fragments are common in the mass spectra of such compounds. nih.gov The fragmentation of the aromatic ring itself can also occur. The pyrrolidine ring can produce specific ions resulting from the loss of small neutral molecules. nih.gov

A hypothetical fragmentation data table based on these principles is presented below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity | Proposed Fragmentation Pathway |

|---|---|---|---|

| 193 | 25 | [M]•+ | Molecular Ion |

| 178 | 100 | [M-CH₃]⁺ | Loss of the methyl group from C4 |

| 98 | 85 | [C₆H₁₂N]⁺ | α-cleavage, loss of the fluorophenyl radical |

| 95 | 60 | [C₆H₅F]⁺ | Fluorophenyl cation |

| 70 | 45 | [C₄H₈N]⁺ | Fragment from pyrrolidine ring cleavage |

X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the relative configuration (stereochemistry) of all chiral centers. For an enantiomerically pure sample of this compound that forms a suitable single crystal, X-ray diffraction can also determine its absolute stereochemistry. researchgate.netnih.gov

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. mdpi.com

For chiral molecules, the determination of absolute configuration is possible due to the phenomenon of anomalous dispersion, which occurs when the X-ray energy is near the absorption edge of an atom in the structure. researchgate.net This effect makes the diffraction pattern non-centrosymmetric, allowing for the distinction between a molecule and its non-superimposable mirror image. The Flack parameter is a critical value calculated during the structure refinement; a value close to zero for a known chirality confirms the correct absolute configuration has been assigned. researchgate.netacs.org

A table of plausible crystallographic data for a derivative of this compound is provided below as an illustration.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄FN • HCl |

| Formula Weight | 229.70 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.105(1) |

| b (Å) | 11.234(2) |

| c (Å) | 17.543(3) |

| Volume (ų) | 1204.5(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.265 |

| Flack Parameter | 0.02(3) |

This data would confirm the connectivity of the atoms and the cis or trans relationship between the substituents on the pyrrolidine ring, as well as the absolute configuration (R or S) at the C2 and C4 positions. nih.gov

Chiral Analysis Techniques for Enantiomeric Excess Determination

Since this compound possesses two chiral centers (at C2 and C4), it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most common and reliable method for this purpose. csfarmacie.czchromatographyonline.com

The principle behind chiral chromatography is the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. csfarmacie.cz This differential interaction leads to the formation of transient diastereomeric complexes with different energies, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC): For HPLC analysis, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and effective for a wide range of compounds, including cyclic amines. researchgate.net The separation of the enantiomers of this compound would typically be performed in normal-phase mode, using a mobile phase consisting of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a polar modifier, such as an alcohol (e.g., isopropanol (B130326) or ethanol). nih.gov The relative retention times of the enantiomers allow for their quantification, and the enantiomeric excess can be calculated from the peak areas.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique, particularly for volatile amines. nih.govwiley.com The use of derivatized cyclodextrins as the CSP is common for the enantioselective separation of amines. chromatographyonline.comgcms.cz For GC analysis, the amine may require derivatization, for example, with trifluoroacetic anhydride, to improve its volatility and chromatographic behavior. nih.gov The separation on the chiral column allows for the resolution of the enantiomeric derivatives.

The enantiomeric excess (ee) is calculated using the areas of the two enantiomer peaks (A1 and A2) from the chromatogram: ee (%) = |(A1 - A2) / (A1 + A2)| × 100

Below is a representative data table for a chiral HPLC separation.

| Parameter | Value |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.52 min |

| Retention Time (Enantiomer 2) | 10.15 min |

| Resolution (Rs) | 2.10 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Theoretical Frameworks for Pyrrolidine Derivatives

Principles of Structure-Activity and Structure-Property Relationships in Fluorinated Scaffolds

The introduction of fluorine into a molecular scaffold can dramatically alter its physicochemical properties, a concept central to structure-property relationships (SPR). These alterations, in turn, influence the molecule's interaction with biological targets, defining its structure-activity relationship (SAR). In the context of 2-(2-Fluorophenyl)-4-methylpyrrolidine, the fluorine atom on the phenyl ring imparts several key effects.

The SAR of 2-aryl pyrrolidine (B122466) derivatives is significantly influenced by the nature and position of substituents on the aryl ring. nih.gov For example, in a series of 2-aryl polyhydroxylated pyrrolidines, the substituents on the aryl ring were found to affect both the potency and selectivity of glycosidase inhibition. nih.gov While specific SAR data for this compound is not extensively published, general principles suggest that the ortho-fluoro substitution can influence the molecule's conformational preferences and electronic distribution, thereby affecting its binding affinity to a target protein.

To illustrate the impact of substitution on physicochemical properties, the following interactive table presents calculated properties for pyrrolidine and its derivatives.

| Compound | Molecular Formula | Molecular Weight | cLogP | pKa (strongest basic) |

| Pyrrolidine | C4H9N | 71.12 | 0.53 | 11.27 |

| 2-Phenylpyrrolidine | C10H13N | 147.22 | 1.95 | 10.45 |

| 2-(2-Fluorophenyl)pyrrolidine | C10H12FN | 165.21 | 2.15 | 9.89 |

| This compound | C11H14FN | 179.24 | 2.58 | 10.01 |

Note: The data in this table is generated from computational models and serves for illustrative purposes.

Computational Approaches for SAR/SPR Modeling and Prediction

Computational chemistry provides powerful tools to model and predict the SAR and SPR of molecules like this compound, thereby accelerating the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build statistical models that correlate the biological activity of a series of compounds with their 3D structural features. nih.gov These models can generate contour maps that visualize regions where steric bulk, electrostatic potential, and other properties are favorable or unfavorable for activity. For a series of pyrrolidine derivatives, a 3D-QSAR study could reveal, for instance, that a bulky substituent at a particular position on the pyrrolidine ring is detrimental to activity, while an electron-withdrawing group on the phenyl ring is beneficial. nih.gov